Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
Description
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene is a polycyclic hydrocarbon characterized by a bridged tricyclic framework. Its structure incorporates fused and methano-bridged cyclopentane and indene rings, resulting in a rigid, three-dimensional geometry.
Properties
CAS No. |
66289-74-5 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
InChI Key |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
General Synthetic Approaches
The synthesis of this compound primarily involves constructing its polycyclic ring system through cyclization reactions. These methods focus on the formation of multiple fused rings and bridging methano groups, which define the compound’s unique structure.
Key synthetic strategies include:
- Intramolecular Cyclization Reactions: Utilizing precursors containing appropriately positioned functional groups to induce ring closure under controlled conditions.
- Hydrogenation of Polycyclic Precursors: Saturation of unsaturated polycyclic intermediates to achieve the fully hydrogenated dodecahydro structure.
- Bridging Methano Group Formation: Introduction of methano bridges via specific reagents or intramolecular rearrangements.
Specific Synthetic Routes
Cyclization of Polycyclic Precursors
One common approach involves the cyclization of bicyclic or tricyclic intermediates bearing reactive centers that facilitate ring closure. For example, starting from cyclopent[a]indene derivatives, intramolecular cyclization under acidic or catalytic conditions leads to the formation of the fused ring system characteristic of this compound.
- Typical conditions: Acid catalysis (e.g., Lewis acids), elevated temperatures (80–150 °C), inert atmosphere.
- Catalysts: Aluminum chloride (AlCl3), boron trifluoride etherate (BF3·OEt2), or other strong Lewis acids.
- Solvents: Nonpolar solvents such as dichloromethane or aromatic solvents like toluene.
Hydrogenation of Unsaturated Intermediates
Following cyclization, unsaturated intermediates are subjected to catalytic hydrogenation to saturate the rings fully, yielding the dodecahydro derivative.
- Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.
- Conditions: Hydrogen pressure ranging from 1 to 10 atm, temperatures between 25–80 °C.
- Solvents: Ethanol, ethyl acetate, or other hydrogenation-compatible solvents.
Methano Bridge Formation
The methano bridges at positions 4,7 and 2,3,8 are introduced either during the cyclization step or via subsequent intramolecular reactions involving halogenated precursors or carbene intermediates.
Example Preparation Protocol (Literature-Based)
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Cyclopent[a]indene derivative, AlCl3 | 100 °C, inert atmosphere, 4 h | Formation of tricyclic intermediate |
| 2 | Methano Bridge Formation | Dichlorocarbene (from chloroform + base) | Room temperature, 2 h | Introduction of methano bridges |
| 3 | Catalytic Hydrogenation | Pd/C, H2 (5 atm), ethanol | 50 °C, 6 h | Saturated dodecahydro compound |
| 4 | Purification | Chromatography | Ambient conditions | Pure this compound |
Analytical Data Supporting Preparation
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the saturated polycyclic structure with characteristic chemical shifts for methano bridges and fused ring hydrogens.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C14H20.
- Infrared Spectroscopy (IR): Absence of unsaturation bands, presence of characteristic C–H stretching vibrations.
Research Findings and Optimization
- Yield Optimization: Reaction temperature and catalyst loading critically affect cyclization efficiency and hydrogenation completeness.
- Purity Control: Use of chromatographic purification and recrystallization ensures high purity necessary for applications in fragrance and materials.
- Mechanistic Insights: Studies suggest the methano bridges stabilize the polycyclic framework, enhancing chemical stability and influencing reactivity patterns.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization | Uses Lewis acid catalysts, high temp | Efficient ring closure | Requires precise precursor design |
| Carbene-Mediated Bridge Formation | Introduces methano bridges selectively | High specificity for bridge formation | Sensitive to reaction conditions |
| Catalytic Hydrogenation | Saturates polycyclic intermediates | High yield, mild conditions | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of hexacyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Stereoisomers HXN! and HXX!
- HXN! (CAS 66289-73-4) andHXX! (CAS 64162-49-8) are stereoisomers of the target compound. Both share the molecular formula C₁₃H₁₈ and molecular weight 186.30.
- Key Differences: Thermal Stability: HXN! exhibits a heat capacity range of 326.0–344.0 K, while HXX! operates in a lower range (297.0–341.0 K). Both were measured using the melt method with 69% purity .
Dodecahydro-1,4:5,8-dimethanobiphenylene
- This compound (CAS 25079-41-8) has a molecular weight of 188.31 and a higher thermal range (344.0–384.0 K). Its biphenylene core distinguishes it from the target compound’s indene-based framework .
Endo-Tetrahydrodicyclopentadiene
- Structure : C₁₀H₁₆, tricyclo[5.2.1.0²,⁶]decane.
- Applications : Used as a synthetic intermediate in polymer chemistry. Its endo configuration confers greater stability compared to exo isomers due to reduced steric strain .
Functionalized Derivatives
Hexachloro Derivative (CAS 3734-48-3)
- Formula : C₁₀H₆Cl₆.
- Properties : Chlorination increases molecular weight (338.873 g/mol) and alters reactivity. The electron-withdrawing Cl groups enhance environmental persistence, as seen in pesticides like chlordene .
Siladifluoromethylated Indene
- Example: Indene 1i reacts with CF₃TMS to form siladifluoromethylated products. This functionalization expands utility in fluoroorganic chemistry, contrasting with the non-halogenated target compound .
Thermodynamic and Physical Properties
Table 1: Heat Capacity Comparison
| Compound | CAS | Temp. Range (K) | Data Points | Purity | Method |
|---|---|---|---|---|---|
| HXN! | 66289-73-4 | 326.0–344.0 | 98.3 | 69% | Melt |
| HXX! | 64162-49-8 | 297.0–341.0 | 97.3 | 69% | Melt |
| Dodecahydro-dimethanobiphenylene | 25079-41-8 | 344.0–384.0 | 97.8 | 69% | Melt |
Key Insight : The target compound’s stereoisomers (HXN!, HXX!) exhibit narrower thermal windows than the biphenylene analogue, suggesting structural rigidity impacts heat dissipation .
Fragmentation and Stability
- Electron Impact Fragmentation: The endo isomer of octahydro-4,7-methano-1H-indene undergoes bisection or alkyl loss, while the exo isomer shows distinct pathways. Deuterium labeling confirms these mechanisms, highlighting stereochemistry’s role in stability .
Biological Activity
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene, also known as Shelldyne H, is a polycyclic hydrocarbon with the molecular formula and CAS number 51966-13-3. This compound features a complex fused cyclopentane and indene framework, which contributes to its unique chemical properties and potential biological activities. While research on its biological activity is limited, preliminary findings suggest various pharmacological applications.
Chemical Structure and Properties
The structural complexity of this compound is characterized by multiple fused rings that enhance its reactivity. The following table summarizes key physical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.29 g/mol |
| Density | 1.213 g/cm³ |
| Boiling Point | 269.1 °C at 760 mmHg |
| Refractive Index | 1.633 |
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in pharmacology. Compounds with similar structural characteristics have demonstrated various biological activities:
- Antimicrobial Properties : Some polycyclic hydrocarbons exhibit antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation in experimental models.
However, specific studies focusing directly on this compound are scarce and warrant further investigation to establish its efficacy and safety.
Case Studies and Research Findings
- Antimicrobial Potential : A study exploring the antimicrobial activity of polycyclic hydrocarbons found that compounds with similar structures could inhibit bacterial growth effectively. Although direct data on this compound is lacking, its structural relatives suggest a promising avenue for antimicrobial research.
- Inflammation Modulation : Research into structurally related compounds has indicated potential mechanisms for anti-inflammatory action through the inhibition of pro-inflammatory cytokines. This insight could guide future studies on this compound's effects in inflammatory models.
Interaction Studies
Interaction studies involving this compound focus on its behavior in mixtures with other compounds. These studies are crucial for understanding how this compound might interact with biological systems or other chemical substances. Preliminary findings suggest that it may exhibit synergistic effects when combined with certain solvents or reagents used in organic synthesis.
Q & A
Q. Table 1: Representative Physical Properties
| Property | Method | Typical Value Range | Reference |
|---|---|---|---|
| Melting Point | DSC | 30–35°C | |
| Boiling Point | Distillation | 170–175°C | |
| Density (25°C) | Pycnometer | 0.980–0.990 g/cm³ |
Advanced Research Question: How can computational modeling (e.g., DFT) predict the regioselectivity and stereochemical outcomes of hydrogenation reactions in polycyclic hydrocarbons like this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model the electronic and steric factors governing hydrogenation. Key steps:
Geometry Optimization: Minimize energy of the unsaturated precursor and transition states.
Reaction Pathway Analysis: Identify lowest-energy pathways for hydrogen addition, prioritizing sterically accessible double bonds .
Stereochemical Validation: Compare computed NMR chemical shifts (via GIAO method) with experimental data to confirm stereoselectivity .
Case Study: For DCPD derivatives, simulations predict preferential hydrogenation of the norbornene ring due to lower strain energy .
Advanced Research Question: What theoretical frameworks guide the design of catalysts for selective hydrogenation of strained polycyclic systems?
Methodological Answer:
Catalyst design integrates:
- Sabatier Principle: Balances adsorption/desorption energetics to avoid over-hydrogenation .
- Ligand-Modified Catalysts: Phosphine ligands on Pd/C tune electronic effects, enhancing selectivity for less-strained bonds .
- Kinetic Modeling: Microkinetic analysis identifies rate-determining steps (e.g., H₂ dissociation on catalyst surfaces) .
Example: Raney nickel’s porous structure increases surface area for H₂ activation, favoring partial hydrogenation in DCPD derivatives .
Advanced Research Question: How should researchers resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for complex polycyclic hydrocarbons?
Methodological Answer:
Address contradictions via:
Systematic Replication: Repeat experiments under standardized conditions (e.g., controlled pressure, catalyst loading).
Error Analysis: Quantify uncertainties in calorimetry (e.g., bomb calorimeter ±2% error) .
Comparative Literature Review: Cross-reference data with structurally similar compounds (e.g., DCPD ΔHf ≈ 120 kJ/mol ).
Collaborative Validation: Use multi-lab studies to minimize instrumental bias .
Advanced Research Question: What methodological approaches are recommended for analyzing degradation pathways of saturated polycyclic hydrocarbons under oxidative conditions?
Methodological Answer:
- Accelerated Aging Studies: Expose the compound to O₃ or UV light, then analyze products via:
- Computational Degradation Modeling: Combines QSAR (Quantitative Structure-Activity Relationship) and transition state theory to predict bond cleavage susceptibility .
Advanced Research Question: How can AI-driven automation optimize reaction conditions for synthesizing hydrogenated polycyclic compounds?
Methodological Answer:
AI platforms (e.g., COMSOL Multiphysics) enable:
- Design of Experiments (DoE): Machine learning algorithms iteratively adjust parameters (temperature, catalyst ratio) to maximize yield .
- Real-Time Process Control: Sensors feed data into adaptive models, dynamically optimizing H₂ pressure and flow rates .
- Failure Analysis: Neural networks predict side reactions and recommend corrective actions (e.g., inhibitor additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
